molecular formula C11H14ClNO B13594041 1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethan-1-onehydrochloride

1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethan-1-onehydrochloride

Cat. No.: B13594041
M. Wt: 211.69 g/mol
InChI Key: XIZLMHCUMGKOMG-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride typically involves the Pictet-Spengler reaction. This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethanone;hydrochloride

InChI

InChI=1S/C11H13NO.ClH/c1-8(13)10-4-2-3-9-7-12-6-5-11(9)10;/h2-4,12H,5-7H2,1H3;1H

InChI Key

XIZLMHCUMGKOMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1CCNC2.Cl

Origin of Product

United States

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